molecular formula C22H18N4O4S2 B2681055 4-(4-methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 896364-47-9

4-(4-methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2681055
CAS No.: 896364-47-9
M. Wt: 466.53
InChI Key: VMXUXGZPTYFWAS-UHFFFAOYSA-N
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Description

4-(4-Methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, a sulfonamide group, and a thiazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-methoxybenzenesulfonyl chloride and 4-(pyridin-2-yl)-1,3-thiazole-2-amine. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include base catalysts like triethylamine and solvents such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-(4-Methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s thiazole ring is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Pyridinyl)benzaldehyde
  • 4-(4-Formylphenyl)pyridine
  • 4-(4-Pyridinyl)benzaldehyde

Uniqueness

Compared to these similar compounds, 4-(4-methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide stands out due to its sulfonamide group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .

Biological Activity

The compound 4-(4-methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide (CAS Number: 896364-47-9) is a hybrid molecule that merges features of thiazole and pyridine, which are known for their biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H18N4O4S2C_{22}H_{18}N_{4}O_{4}S_{2} with a molecular weight of 466.5 g/mol . The structure consists of a sulfonamide group linked to a thiazole and pyridine moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC22H18N4O4S2
Molecular Weight466.5 g/mol
CAS Number896364-47-9

Antitumor Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant antitumor activity. For instance, a related pyridine-thiazole hybrid was shown to have an IC50 value of 0.57 µM against HL-60 leukemia cells, indicating potent cytotoxic effects in cancer cell lines while sparing normal cells .

  • Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells by decreasing mitochondrial membrane potential. In studies, approximately 42.7% of MCF-7 breast cancer cells treated with the compound underwent apoptosis .
  • Cell Cycle Arrest : Morphological changes consistent with mitotic catastrophe were noted in treated cells, suggesting that the compound disrupts normal cell division processes .
  • Cytotoxicity Profile : The compound demonstrated selective cytotoxicity against various cancer cell lines including non-small cell lung cancer (NCI-H460), melanoma (SK Mel-2), and colon cancer (HCT-15). The growth inhibition ranged from 41.12% to 76.78% , highlighting its potential as an anticancer agent .

Case Studies

In a systematic investigation of pyridine-thiazole hybrids, researchers found that the derivatives exhibited varying degrees of cytotoxicity across different cancer cell lines:

Cell LineIC50 (µM)Comments
HL-600.57High selectivity for cancer cells
MCF-710Significant apoptosis induction
NCI-H460<5Highly sensitive to treatment
SK Mel-2<10Effective against melanoma

These findings suggest that modifications in the chemical structure can significantly influence the biological activity and selectivity of these compounds.

Properties

IUPAC Name

4-[(4-methoxyphenyl)sulfonylamino]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S2/c1-30-17-9-11-18(12-10-17)32(28,29)26-16-7-5-15(6-8-16)21(27)25-22-24-20(14-31-22)19-4-2-3-13-23-19/h2-14,26H,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXUXGZPTYFWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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